Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate is a chemical compound with the molecular formula C9H9ClO2, commonly utilized as an intermediate in organic synthesis. Its structure combines a benzoate ester group with a chloroethyl moiety, making it valuable for applications in pharmaceuticals, agrochemicals, and specialty chemical production. The compound exhibits reactivity typical of alkyl halides, enabling nucleophilic substitution reactions, while the ester group offers additional functionalization potential. Its stability under controlled conditions and well-defined purity make it suitable for precise synthetic workflows. 2-Chloroethyl benzoate is often employed in the preparation of active pharmaceutical ingredients (APIs) and fine chemicals, where consistent quality and reliable performance are critical. Proper handling and storage are recommended due to its reactive nature.
2-Chloroethyl benzoate structure
2-Chloroethyl benzoate structure
商品名:2-Chloroethyl benzoate
CAS番号:939-55-9
MF:C9H9ClO2
メガワット:184.619561910629
MDL:MFCD00045290
CID:804377
PubChem ID:95952

2-Chloroethyl benzoate 化学的及び物理的性質

名前と識別子

    • 2-Chloroethyl benzoate
    • Benzoic Acid 2-Chloroethyl Ester
    • Ethanol, 2-chloro-,1-benzoate
    • Ethanol,2-chloro-,benzoate
    • 2-Chloroethylbenzoate
    • Ethanol, 2-chloro-, benzoate
    • chloroethyl benzoate
    • PubChem19864
    • benzoic acid 2-chloro-ethyl ester
    • NSC44612
    • AK135063
    • SY042617
    • EN001676
    • AX8073584
    • B006
    • Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
    • Chloroethylbenzoate
    • NSC 44612
    • β-Chloroethyl benzoate
    • 939-55-9
    • DTXSID30239866
    • SCHEMBL1594034
    • Z56928949
    • EN300-06102
    • .BETA.-CHLOROETHYL BENZOATE
    • ANPPGQUFDXLAGY-UHFFFAOYSA-
    • AI3-19588
    • ETHANOL, 2-CHLORO-, 1-BENZOATE
    • AS-57775
    • DB-057455
    • B0068
    • NSC-44612
    • AKOS005198580
    • JD23EKE6Q9
    • UNII-JD23EKE6Q9
    • InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • MFCD00045290
    • CS-W016989
    • MDL: MFCD00045290
    • インチ: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChIKey: ANPPGQUFDXLAGY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)OCCCl

計算された属性

  • せいみつぶんしりょう: 184.02900
  • どういたいしつりょう: 184.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.203(lit.)
  • ゆうかいてん: 118°C
  • ふってん: 257°C(lit.)
  • 屈折率: 1.5270-1.5300
  • PSA: 26.30000
  • LogP: 2.08220
  • ようかいせい: 未確定

2-Chloroethyl benzoate セキュリティ情報

  • RTECS番号:2045884

2-Chloroethyl benzoate 税関データ

  • 税関コード:2916310090
  • 税関データ:

    中国税関コード:

    2916310090

    概要:

    2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

2-Chloroethyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB137169-25 g
Benzoic acid 2-chloroethyl ester, 99%; .
939-55-9 99%
25g
€103.80 2022-06-02
Enamine
EN300-06102-2.5g
2-chloroethyl benzoate
939-55-9 95%
2.5g
$32.0 2023-10-28
Enamine
EN300-06102-10.0g
2-chloroethyl benzoate
939-55-9 95%
10g
$88.0 2023-05-03
TRC
C984688-2.5g
2-Chloroethyl Benzoate
939-55-9
2.5g
$ 86.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0068-25ml
2-Chloroethyl benzoate
939-55-9 99.0%(GC)
25ml
¥890.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B140414-25ml
2-Chloroethyl benzoate
939-55-9 98%
25ml
¥219.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013463-5g
2-Chloroethyl benzoate
939-55-9 99%
5g
¥62 2024-05-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0068-25ML
2-Chloroethyl Benzoate
939-55-9 >99.0%(GC)
25ml
¥805.00 2024-04-15
abcr
AB137169-25g
Benzoic acid 2-chloroethyl ester, 99%; .
939-55-9 99%
25g
€113.20 2024-04-15
TRC
C984688-2500mg
2-Chloroethyl Benzoate
939-55-9
2500mg
$87.00 2023-05-18

2-Chloroethyl benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon
Skepper, Colin K.; Quach, Tim; Molinski, Tadeusz F., Journal of the American Chemical Society, 2010, 132(30), 10286-10292

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium percarbonate Catalysts: Dipyridinium dichromate Solvents: 1,2-Dichloroethane
リファレンス
Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditions
Mohand, Samia Aiet; Levina, Aviva; Muzart, Jacques, Synthetic Communications, 1995, 25(14), 2051-9

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Benzoylcholine iodide and chloride
Ford-Moore, A. H., Organic Syntheses, 1950, 30, 10-14

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Chloroform ;  10 °C
リファレンス
Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates
Han, Sheng-hua; Men, Shuang-ming; Wen, Xue-shan; Chen, Jian-xin, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
リファレンス
Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides
Chen, Huan-Huan; Wang, Guang-Zu; Han, Jin; Xu, Meng-Yu; Zhao, Yong-Qiang; et al, Tetrahedron, 2014, 70(2), 212-217

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 4-(Dimethylamino)pyridine ;  24 h, 100 °C
リファレンス
An Effective Method for the Construction of Esters Using Cs2CO3 as Oxygen Source
Ren, Lanhui; Wang, Lianyue; Lv, Ying; Li, Guosong; Gao, Shuang, Organic Letters, 2015, 17(21), 5172-5175

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  24 h, 130 °C
リファレンス
Zinc-Catalyzed Depolymerization of Artificial Polyethers
Enthaler, Stephan; Weidauer, Maik, Chemistry - A European Journal, 2012, 18(7), 1910-1913

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Kunipia F (hydrogen-exchanged) ;  48 h, 100 °C
リファレンス
Depolymerization of Polyethers to Chloroesters Using Heterogeneous Proton-exchanged Montmorillonite Catalyst
Maeno, Zen; Yamada, Shota; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro, ChemistrySelect, 2016, 1(2), 201-204

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Benzyltriethylammonium chloride Solvents: 1,2-Dichloroethane
リファレンス
Reaction of sodium benzoates with 1,2-dichloroethane and dichloromethane with interphase catalysis
Sukhanov, N. N.; Chetverikov, V. N., Armyanskii Khimicheskii Zhurnal, 1987, 40(5), 323-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Ferrous chloride ;  24 h, 100 °C
リファレンス
Low-Temperature Iron-Catalyzed Depolymerization of Polyethers
Enthaler, Stephan; Weidauer, Maik, ChemSusChem, 2012, 5(7), 1195-1198

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Carbon dioxide ,  Potassium chloride ,  Potassium fluoride ,  18-Crown-6 ;  12 h, 1 atm, 46 °C
1.2 Reagents: Water
リファレンス
A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes
Jiang, Huanfeng ; Zhang, Yu; Xiong, Wenfang; Cen, Jinghe; Wang, Lu; et al, Organic Letters, 2019, 21(2), 345-349

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ;  12 - 24 h, 50 - 100 °C
リファレンス
Method of preparing ester through reacting acyl chloride with 1,2-dichloroethane
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Water ,  Oxygen Catalysts: 18-Crown-6 ;  10 h, 80 °C
リファレンス
Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathway
Liu, Hui; Dong, Chao; Zhang, Zeguang; Wu, Peiyu; Jiang, Xuefeng, Angewandte Chemie, 2012, 51(50), 12570-12574

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Thionyl chloride
リファレンス
Synthesis and bioactivity of N-(substituted)benzyl-N'-benzoyloxy-ethyl piperazine derivatives
Han, Sheng-hua; Chen, Jian-xin; Meng, Shuang-ming; Ma, Peng-fei, Huaxue Yu Shengwu Gongcheng, 2013, 30(5), 38-41

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Benzene ;  reflux
リファレンス
Synthesis of acyloxyalkyl esters of thiocarbonic and dithiocarbamic acids
Mustafaev, N. P.; Kulieva, M. A.; Mustafaev, K. N.; Kulibekova, T. N.; Kakhramanova, G. A.; et al, Russian Journal of Organic Chemistry, 2013, 49(2), 198-203

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  16 h, 20 - 25 °C
リファレンス
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Solvents: Dimethyl sulfoxide ;  4 h, 35 °C
リファレンス
Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions
Lin, Feng; Feng, Qiang; Cui, Xiuling; Song, Qiuling, RSC Advances, 2013, 3(43), 20246-20253

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: tert-Butanol ;  40 h, 120 °C
リファレンス
Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free Conditions
Yuan, Yang; Wu, Xiao-Feng, Synlett, 2019, 30(15), 1820-1824

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene
リファレンス
A new synthetic method for haloalkyl carboxylic esters from the radical ring cleavage of cyclic acetals with haloform
Lin, Hai-xia; Xu, Liang-heng; Huang, Nai-ju, Synthetic Communications, 1997, 27(2), 303-306

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  5 min, 0 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 3 h, reflux
リファレンス
Alcoholysis of Primary Amides in the Presence of CF3SO3H
Mastitski, Anton ; Vellemae, Eerold; Smorodina, Varvara ; Konist, Alar ; Jarv, Jaak, Organic Preparations and Procedures International, 2023, 55(5), 458-468

2-Chloroethyl benzoate Raw materials

2-Chloroethyl benzoate Preparation Products

2-Chloroethyl benzoate 関連文献

2-Chloroethyl benzoateに関する追加情報

2-Chloroethyl Benzoate (CAS No. 939-55-9): An Overview of Its Properties, Applications, and Recent Research

2-Chloroethyl benzoate (CAS No. 939-55-9) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique chemical structure, which consists of a benzoate ester group attached to a 2-chloroethyl moiety. The combination of these functional groups imparts specific physical and chemical properties that make 2-chloroethyl benzoate an interesting compound for various industrial and research purposes.

The chemical formula of 2-chloroethyl benzoate is C9H9O2Cl, and its molecular weight is approximately 184.62 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is soluble in most organic solvents but has limited solubility in water, which can be an important consideration in its application.

In the pharmaceutical industry, 2-chloroethyl benzoate has been explored for its potential as a prodrug or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs). Prodrugs are biologically inactive compounds that are converted into their active forms within the body, often through metabolic processes. The presence of the chloroethyl group in 2-chloroethyl benzoate can facilitate such transformations, making it a valuable starting material for drug development.

Recent research has also highlighted the potential of 2-chloroethyl benzoate in the field of drug delivery systems. For instance, a study published in the Journal of Controlled Release (2021) investigated the use of 2-chloroethyl benzoate-based nanoparticles for targeted drug delivery. The study demonstrated that these nanoparticles could effectively encapsulate and deliver therapeutic agents to specific sites within the body, enhancing their efficacy and reducing side effects.

In addition to its pharmaceutical applications, 2-chloroethyl benzoate is used in the formulation of various consumer products, such as cosmetics and personal care items. Its ester functionality contributes to its emollient properties, making it suitable for use in moisturizers and skin care products. The compound's low toxicity and good skin compatibility further enhance its appeal in these applications.

The environmental impact of 2-chloroethyl benzoate has also been a subject of recent research. A study published in Environmental Science & Technology (2020) evaluated the biodegradability and ecotoxicity of several ester compounds, including 2-chloroethyl benzoate. The results indicated that while 2-chloroethyl benzoate is not readily biodegradable, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This information is crucial for assessing the environmental safety of products containing this compound.

The synthesis of 2-chloroethyl benzoate can be achieved through various methods, with esterification being one of the most common approaches. In a typical synthesis, benzoyl chloride reacts with 2-chloroethanol in the presence of a base to form the desired product. The reaction conditions, such as temperature and catalyst choice, can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that minimize waste and reduce environmental impact.

The stability and storage conditions of 2-chloroethyl benzoate are important considerations for both industrial and laboratory settings. The compound should be stored in tightly sealed containers at room temperature away from direct sunlight and sources of heat or moisture. Proper handling procedures should be followed to ensure safety and maintain product quality.

In conclusion, 2-chloroethyl benzoate (CAS No. 939-55-9) is a multifaceted compound with diverse applications in pharmaceuticals, cosmetics, and other industries. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various fields is likely to grow.

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